molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

Cat. No.: B134771
CAS No.: 10288-72-9
M. Wt: 152.15 g/mol
InChI Key: DBPZCGJRCAALLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol (CAS 10288-72-9) is a bicyclic aromatic compound featuring a 1,4-dioxane ring fused to a benzene moiety, with a hydroxyl group at the 6-position. Its molecular formula is C₈H₈O₃, and it has a molecular weight of 152.15 g/mol . This compound is a versatile intermediate in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and materials science. Key synonyms include 6-hydroxy-1,4-benzodioxane and 3,4-ethylenedioxyphenol . Its applications span the synthesis of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and antiviral agents, as evidenced by its incorporation into complex molecules in recent studies .

Preparation Methods

Cyclization of Dihydroxybenzene Derivatives with Epoxide Reagents

The formation of the 1,4-dioxane ring is commonly achieved via nucleophilic ring-opening of epoxides by dihydroxybenzene precursors. For example, epichlorohydrin reacts with catechol derivatives under basic conditions to form the benzodioxin scaffold .

Reaction Mechanism and Conditions

In a typical procedure, 2,3-dihydroxybenzenol (catechol) is suspended in aqueous sodium carbonate (10% w/v) and stirred with epichlorohydrin at room temperature. The phenolic oxygen atoms attack the electrophilic carbons of the epoxide, forming the dioxane ring . The hydroxyl group at position 6 is introduced either by starting with a substituted catechol (e.g., 5-hydroxycatechol) or through post-cyclization oxidation.

Key parameters :

  • Base : Aqueous Na₂CO₃ (pH 9–10) facilitates deprotonation of phenolic hydroxyls.

  • Temperature : Reactions proceed at 25–40°C to balance reactivity and side-product formation.

  • Solvent : Water or polar aprotic solvents (e.g., DMF) enhance solubility .

Yield Optimization

Yields depend on the steric and electronic effects of substituents. Unsubstituted catechols yield 70–80% benzodioxin products, while electron-withdrawing groups (e.g., nitro) reduce reactivity . Lithium hydride (LiH) in DMF has been used to accelerate ring closure in related sulfonamide syntheses .

Functionalization of Preexisting Benzodioxin Scaffolds

Hydroxylation via Diazotization

Aminobenzodioxins serve as intermediates for hydroxyl group introduction. N-(2,3-Dihydrobenzo dioxin-6-yl)amine undergoes diazotization with nitrous acid (HNO₂) followed by hydrolysis to yield the target compound .

Procedure :

  • Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C.

  • Hydrolysis : Heat the diazonium salt in aqueous H₂SO₄ to replace the amino group with hydroxyl.

Challenges :

  • Competing side reactions (e.g., dimerization) require careful temperature control.

  • Yields range from 50–65% due to intermediate instability .

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples alcohols with phenols using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to form ether linkages . This method is viable for synthesizing substituted benzodioxins.

Application to Benzodioxin Synthesis

A diol (e.g., 2,3-dihydroxybenzyl alcohol) reacts with a phenol derivative under Mitsunobu conditions to construct the dioxane ring. For example:

2,3-Dihydroxybenzyl alcohol+4-methylphenolPPh₃, DIAD2,3-Dihydrobenzo[b]dioxin-6-ol\text{2,3-Dihydroxybenzyl alcohol} + \text{4-methylphenol} \xrightarrow{\text{PPh₃, DIAD}} \text{2,3-Dihydrobenzo[b]dioxin-6-ol}

Advantages :

  • High regioselectivity.

  • Compatible with heat-sensitive substrates.

Limitations :

  • Requires stoichiometric reagents, increasing cost.

  • Post-reduction steps may be needed to remove phosphine oxides .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Key ReagentsChallenges
Epoxide CyclizationCatechol derivatives70–80Epichlorohydrin, Na₂CO₃Competing ring sizes
DiazotizationAminobenzodioxins50–65NaNO₂, H₂SO₄Intermediate instability
Mitsunobu ReactionDiols/Phenols60–75PPh₃, DIADHigh reagent cost

Spectroscopic Characterization

Synthesized compounds are validated using:

  • IR Spectroscopy : O–H stretch (~3250 cm⁻¹), C–O–C asymmetric stretch (~1240 cm⁻¹) .

  • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), dioxane methylenes (δ 4.1–4.3 ppm) .

  • Mass Spectrometry : Molecular ion peaks matching calculated masses (e.g., m/z 180 for C₈H₈O₃) .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions such as:

  • Cyclization : Often synthesized from catechol derivatives.
  • Substitution Reactions : Can form halogenated or nitrated derivatives.

Table 1: Synthetic Routes

Reaction TypeDescription
CyclizationReaction of catechol with ethylene glycol
HydroxylationIntroduction of hydroxyl groups
OxidationFormation of quinones and other oxidized forms

Biological Applications

Research into the biological properties of this compound has identified potential antimicrobial and antioxidant activities. Studies have shown that this compound can interact with various biological targets due to its hydroxyl group, which facilitates hydrogen bonding.

Case Study: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial properties against a range of pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects. It is being explored as a candidate for drug development targeting various diseases due to its ability to modulate biochemical pathways.

Table 2: Potential Therapeutic Targets

Disease TypeMechanism of Action
CancerAntiproliferative activity against cancer cells
Myotonic Dystrophy Type 2Modulation of RNA splicing defects

Example Study: Myotonic Dystrophy
A study highlighted the effectiveness of a derivative of this compound in rescuing splicing patterns in patient-derived fibroblasts from myotonic dystrophy type 2 patients. The compound improved splicing efficiency significantly at low concentrations without toxicity .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of high-performance materials used in electronics and coatings.

Case Study: OLED Technology
Recent research has explored the use of this compound in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED structures has shown promising results in enhancing light emission efficiency and stability .

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The benzodioxane ring system can influence the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional versatility of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol is highlighted by its comparison with analogs that differ in substituents, heteroatoms, or ring systems. Below is a detailed analysis:

Structural Analogs with Modified Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Applications/Research Findings References
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol 2879-20-1 C₉H₁₀O₃ 166.17 Hydroxyl replaced with hydroxymethyl Intermediate for antiviral agents (e.g., compound 20 in VEEV inhibitors)
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde 4442-54-0 C₉H₈O₃ 164.16 Hydroxyl oxidized to aldehyde Precursor for acrylate derivatives (e.g., compound 13k)
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine 22013-33-8 C₈H₉NO₂ 151.16 Hydroxyl replaced with amine Building block for thiazole-based CDK9 inhibitors
2,3-Dihydro-6-nitro-1,4-benzodioxin C₈H₇NO₄ 181.15 Hydroxyl replaced with nitro group Electron-deficient intermediate for electrophilic substitutions

Key Findings :

  • Hydroxymethyl derivatives (e.g., (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol) enhance lipophilicity, improving blood-brain barrier penetration in antiviral agents .
  • Aldehyde derivatives enable condensation reactions, as seen in the synthesis of acrylate esters for fluorescent probes .
  • Nitro-substituted analogs exhibit reduced hydrogen-bonding capacity, favoring reactions with nucleophiles in aromatic substitution .

Heterocyclic Variants with Modified Ring Systems

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Applications/Research Findings References
2,3-Dihydrobenzo[b][1,4]oxathiin-6-ol C₈H₈O₂S 168.21 One oxygen replaced with sulfur Estrogen receptor-α targeting PROTACs (improved metabolic stability)
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol 26021-57-8 C₈H₉NO₂ 151.16 One oxygen replaced with NH Potential kinase inhibitor scaffold (e.g., CDK or MAPK targets)

Key Findings :

  • Oxathiin analogs (S-containing) demonstrate enhanced stability against oxidative degradation compared to dioxin derivatives, making them suitable for prolonged biological activity in PROTACs .
  • Oxazine analogs introduce basicity via the NH group, enabling pH-dependent solubility and interactions with acidic residues in enzyme binding pockets .

Functionalized Derivatives in Drug Discovery

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Applications/Research Findings References
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-quinoline-6-carboxamide C₂₉H₂₅N₃O₄ 479.53 Hydroxyl converted to carboxamide Efficacious Pirin ligand (CCT251236) in cancer therapy
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate C₁₃H₁₄O₄ 234.25 Hydroxyl replaced with acrylate Fluorescent probe for imaging applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine C₁₀H₁₃NO₂ 179.22 Hydroxyl replaced with ethylamine Antiviral agent against Venezuelan equine encephalitis virus

Key Findings :

  • Carboxamide derivatives are critical in optimizing binding affinity; for example, CCT251236 shows nanomolar potency against Pirin, a transcriptional regulator .
  • Acrylate esters serve as Michael acceptors in click chemistry, enabling bioconjugation in probe design .

Biological Activity

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C₈H₈O₃
  • Molecular Weight : 168.15 g/mol
  • Structure : The compound features a dioxin ring structure which contributes to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study identified a series of N-phenylpropanamides based on this scaffold that showed potent inhibition against DprE1, an essential enzyme in Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated strong antimycobacterial activity, suggesting potential use in tuberculosis treatment .

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can inhibit monoamine oxidases (MAOs), which are involved in the degradation of neurotransmitters. Inhibitors of MAO-B, for instance, are being explored for their potential in treating neurodegenerative diseases like Parkinson's disease. The compound’s ability to cross the blood-brain barrier enhances its therapeutic prospects .

3. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. It has shown significant radical scavenging activity, which is crucial for protecting cells from oxidative stress and may play a role in preventing chronic diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes including MAOs and DprE1, modulating neurotransmitter levels and bacterial growth respectively.
  • Radical Scavenging : Its structure allows it to interact with free radicals, reducing oxidative stress within cells.

Research Findings and Case Studies

StudyFindingsImplications
Identified as a potent DprE1 inhibitor with good antimycobacterial activityPotential for tuberculosis treatment
Inhibitory effects on MAO-B with neuroprotective propertiesPossible treatment for neurodegenerative diseases
Significant antioxidant activity demonstrated via DPPH assayMay prevent oxidative stress-related diseases

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes and conditions for preparing 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving aromatic substitution or cyclization reactions. For example:

  • Step 1 : React 1,2-dihydroxybenzene derivatives with 1,2-dibromoethane under basic conditions to form the dioxane ring.
  • Step 2 : Functionalize the aromatic ring via Friedel-Crafts alkylation or hydroxylation, followed by purification using column chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) .
  • Critical Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Lewis acids like AlCl₃).

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.7–7.1 ppm) and oxygenated methylene groups (δ 4.2–4.5 ppm). The hydroxyl proton appears as a broad singlet (δ 5.2–5.5 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (O–H stretch: 3200–3400 cm⁻¹) and ether (C–O–C: 1250–1270 cm⁻¹) functionalities.
  • Mass Spectrometry : ESI-MS (m/z 153 [M+H]⁺) and HRMS validate molecular weight (C₈H₈O₃: 152.15 g/mol) .

Advanced Research Questions

Q. Q3. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, derivatives show binding affinity (ΔG = −7.2 kcal/mol) to cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 .

Q. Q4. How do structural modifications (e.g., halogenation, alkylation) affect the compound’s crystallinity and stability?

Methodological Answer:

  • Crystal Structure Analysis : X-ray diffraction (XRD) reveals that halogenated derivatives (e.g., 6-bromo-substituted analogs) adopt a planar conformation with intermolecular halogen bonding (Br···O: 3.1 Å), enhancing thermal stability (TGA: decomposition >250°C) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show unmodified this compound degrades by 12%, while methylated analogs degrade <5% .

Q. Q5. What strategies resolve contradictions in regioselectivity during functionalization of the dioxane ring?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., –B(OH)₂ via Suzuki coupling) to control electrophilic substitution at the 6-position .
  • Protection/Deprotection : Use TBDMS protection for the hydroxyl group to prevent unwanted side reactions during nitration or sulfonation .
  • Case Study : Nitration of unprotected this compound yields a 3:1 mixture of 5-nitro and 7-nitro isomers, resolved via fractional crystallization (hexane/EtOAc) .

Q. Q6. How can bioactivity studies (e.g., enzyme inhibition, cytotoxicity) be designed for derivatives of this compound?

Methodological Answer:

  • Enzyme Assays : Test derivatives against COX-2 or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., resorufin for CYP3A4) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced activity (IC₅₀ = 8.2 µM) .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPZCGJRCAALLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429325
Record name 2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10288-72-9
Record name 2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-benzodioxin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,4-Benzodioxan-6-carboxaldehyde (5.20 g) was dissolved in MeCH (60 mL) containing conc. H2SO4 (0.6 mL). At 0° C. an aqueous solution of 30% H2O2 (4.7 mL) was added to the mixture over 5 minutes. The mixture was warmed to room temperature, stirred an additional 18 h and evaporated. The residue was taken up with H2O and extracted with CH2Cl2. The extract was dried (Na2SO4), filtered and evaporated. The residue was purified by column chromatography (silica gel; eluent: hexane to hexane/EtOAc 3:1) to give 6-hydroxy-1,4-benzodioxan (3.85 g). ESMS: m/z 153 MH+.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydro-benzo[1,4]dioxin-6-carboxaldehyde (30.0 g, 183 mmol) in 500 ml CH2Cl2 was added mCPBA (37.85 g, 219 mmol). The suspension was heated to 50° C. After 16 h saturated NaHCO3 was added and the mixture was extracted with CH2Cl2 The combined organics were concentrated in vacuo and taken up in MeOH and 200 ml 4M NaOH was added. After 2 h the mixture was acidified with 4M HCl and extracted with ethyl acetate. The combined organics were washed with saturated NaHCO3, washed with brine, concentrated in vacuo, and taken up in CH2Cl2. The solution was filtered to remove the precipitate. The resulting solution was stirred with saturated NaHCO3 for 1 h, separated, dried over MgSO4, filtered and concentrated in vacuo to give 2,3-dihydro-benzo[1,4]dioxin-6-ol (26.92 g, 94%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
37.85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1 g of 2,3-dihydro-1,4-benzodioxin-6-yl acetate (5.149 mmol) is dissolved in a solution of methanol (7.5 ml) and, under an argon atmosphere, the mixture is made basic, dropwise, with a 10% sodium hydroxide solution. The mixture is stirred at ambient temperature for 4 hours. At the end of the reaction, the methanol is evaporated and the reaction medium is acidified (to pH=1) with a 2N HCl solution and then washed with ethyl acetate. After extraction, drying over MgSO4 is carried out and the product is concentrated in vacuo. Purification on a silica column allows an oil to be obtained (eluant: PE/AcOEt 8/2 then 7/3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 2000 L reactor was charged with dichloromethane (1303.4 kg) followed by 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (98.0 kg, 597 mol) and stirred until a homogeneous solution was obtained. 3-Chloroperoxybenzoic acid (144.3 kg, 836 mol) was added. The mixture was heated to reflux at a rate of 8-10° C./h, heated at reflux for a further 6 h and allowed to cool to 20° C. The resultant suspension was filtered through a 500 L Nutsche filter and the filter cake was washed with dichloromethane (391 kg). The filtrate and wash solution were transferred to a 2000 L reactor. A 7% by weight aqueous solution of sodium bicarbonate (212.7 kg) was added and the mixture was stirred for 0.5 h. The stirring was stopped and the phases were allowed to separate over 0.5 h. The aqueous layer was removed. The aqueous sodium bicarbonate washing procedure was repeated three times in total. The organic phase was concentrated to dryness under reduced pressure at a temperature <30° C. Methanol (116.1 kg) was added and the resultant mixture was cooled to 0° C. A 15.5% by weight aqueous solution of sodium hydroxide (234.3 kg) was added at a rate of 30-40 kg/h such that the mixture's temperature was maintained between 0-10° C. The mixture was stirred at this temperature for a further 2.25 h and the pH of the mixture was adjusted to 6-7 by the addition of 4 N hydrochloric acid (266.5 kg) such that the mixture's temperature was maintained between 0-10° C. The mixture was allowed to warm to ambient temperature and was extracted three times in total with methyl tert-butyl ether (145 kg for each extraction) by stirring for 0.5 h, stopping the stirring and allowing the phases to separate for 0.5 h. The combined organic extracts were washed three times in total with a 7% aqueous solution of sodium bicarbonate (212.7 kg for each wash) by stirring for 0.5 h, stopping the stirring, allowing the phases to separate for 0.5 h and removing the aqueous phase. The organic phase was then washed with a 30% by weight aqueous solution of sodium chloride (212.7 kg) by stirring for 0.5 h, stopping the stirring, allowing the phases to separate for 0.5 h and removing the aqueous phase. The organic phase was concentrated to dryness under reduced pressure at a temperature <45° C. Tetrahydrofuran (170 kg) was added and the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C. Further tetrahydrofuran (17.1 kg) was added and the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C. Tetrahydrofuran (122.5 kg) was added to afford a brown-red solution of 2,3-dihydro-1,4-benzodioxin-6-ol (86.3 kg, 95%) in tetrahydrofuran which was carried forward without further purification: purity (HPLC-UV at 220 nm) 95.7%.
Quantity
98 kg
Type
reactant
Reaction Step One
Quantity
144.3 kg
Type
reactant
Reaction Step Two
Quantity
1303.4 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirred solution of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (1 g, 6.09 mmol) in CH2Cl2 (16 mL) was added m-CPBA (4.204 g, 24.36 mmol). The suspension was heated at 50° C. for 2 days, was cooled to rt, was quenched with saturated NaHCO3 soln. and was extracted with CH2Cl2 (3×10 mL). The combined extract was concentrated under reduced pressure, and then was dissolved in MeOH containing NaOH. The solution was stirred at rt for 2 h, was acidified with HCl and was extracted with ethyl acetate (3×10 mL). The combined extract was washed with saturated NaHCO3 solution and brine, was dried over anhydrous Na2SO4, was filtered and was concentrated under reduced pressure. The residue was dissolved in CH2Cl2 and was filtered. The DCM solution was dried over anhydrous Na2SO4, was filtered and was concentrated under reduced pressure to give 2,3-dihydrobenzo[b][1,4]dioxin-6-ol (0.591 g, 63%) as a reddish brown oily liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.204 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.